molecular formula C20H26N4O4S B2562880 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 941886-18-6

7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2562880
CAS No.: 941886-18-6
M. Wt: 418.51
InChI Key: KZSYDDYRHLGNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential in Serotonin Receptor Affinity

A study conducted by Chłoń-Rzepa et al. (2013) on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally related to the one , demonstrated potential psychotropic activity through affinity for serotonin (5-HT) receptors. This research aimed at diversifying the purine-2,6-dione core to discover new ligands with anxiolytic and antidepressant properties. The study revealed compounds that showed mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand activity, leading to antidepressant-like and anxiolytic-like effects in animal models, suggesting a promising avenue for the design of new psychotropic drugs (Chłoń-Rzepa et al., 2013).

Applications in Green Chemistry

Research by Yazdani-Elah-Abadi et al. (2017) illustrates the role of 1,3-dimethyl-7H-purine-2,6-dione derivatives, like the compound , as catalysts in the synthesis of novel organic compounds. Their study showcased theophylline (a related compound) as a green, reusable catalyst for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This work highlights the importance of such compounds in facilitating environmentally friendly chemical reactions, indicating their potential in sustainable chemistry practices (Yazdani-Elah-Abadi et al., 2017).

Molecular Interaction Studies

Another area of research application involves the study of intermolecular interactions and crystal structures of methylxanthines, including 1,3-dimethylxanthine (theophylline) and its derivatives. Latosinska et al. (2014) conducted a combined experimental and computational study on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines. Their research provided insights into the hydrogen bonding and π···π stacking interactions of these compounds, which are critical for understanding their pharmacological effects and developing new materials with specific properties (Latosinska et al., 2014).

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-5-10-29-19-21-17-16(18(26)23(4)20(27)22(17)3)24(19)11-14(25)12-28-15-8-6-13(2)7-9-15/h6-9,14,25H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYDDYRHLGNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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